

An In-Depth Technical Guide to (+)-Leucocyanidin: Properties, Biosynthesis, and Biological Activities

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Compound of Interest

Compound Name: (+)-Leucocyanidin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(+)-Leucocyanidin**, a colorless flavan-3,4-diol that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (condensed tannins) and anthocyanins in a variety of plant species. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role in plant biochemistry and its potential therapeutic applications.

Chemical Identifiers and Physicochemical Properties

(+)-Leucocyanidin is a member of the leucoanthocyanidin class of flavonoids. Accurate identification is crucial for research and development. While several CAS numbers are associated with leucocyanidin, the number 69256-15-1 is specifically assigned to the (+)-stereoisomer.

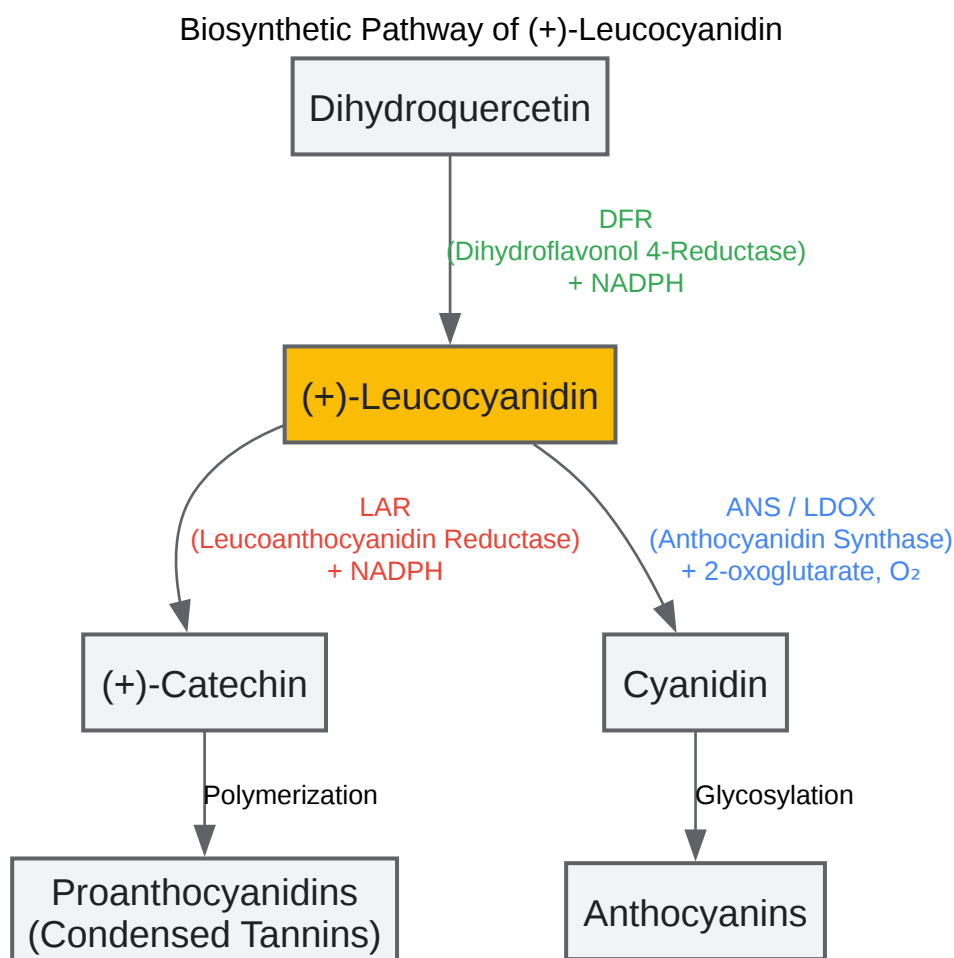
Identifier	Value	Source
CAS Number	69256-15-1	PubChem[1]
480-17-1 (stereochemistry unspecified)	Wikipedia, CAS Common Chemistry[2][3]	
27015-21-0 (stereochemistry unspecified)	Vulcanchem, PubChem[4][5]	
IUPAC Name	(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol	PubChem[1]
Systematic IUPAC Name	(2R,3S,4S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol	Wikipedia[2]
Molecular Formula	C ₁₅ H ₁₄ O ₇	Wikipedia, Midas Pharma[2][6]
Molecular Weight	306.27 g/mol	Midas Pharma, PubChem[1][6]
InChI	InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14+,15-/m1/s1	PubChem[1]
InChIKey	SBZWTSHAFILETE-QLFBSQMISA-N	PubChem[1]
Canonical SMILES	C1=CC(=C(C=C1[C@@H]2--INVALID-LINK--O)O)O">C@HO)O)O	PubChem[1]
PubChem CID	155206	PubChem[1]

Physicochemical Properties:

Property	Value	Source
Appearance	White to off-white solid	BenchChem[7]
Solubility	Soluble in methanol, ethanol, acetone, and DMSO. Sparingly soluble in water.	BenchChem[7]
Storage	Store at 2°C - 8°C, keep container well closed. For long term, store at -20°C.	Biosynth, MedKoo[7][8]

Biosynthesis of (+)-Leucocyanidin and its Derivatives

(+)-Leucocyanidin is a central intermediate in the flavonoid biosynthetic pathway, originating from dihydroquercetin. It serves as a branch-point precursor for the synthesis of both colored anthocyanins and polymeric proanthocyanidins.[9] The metabolic fate of **(+)-Leucocyanidin** is directed by the activity of two key enzymes: Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX).[6]



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Biosynthetic pathway of **(+)-Leucocyanidin** and its conversion.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **(+)-Leucocyanidin** and its related enzymatic activities.

A common laboratory-scale synthesis of **(+)-Leucocyanidin** involves the chemical reduction of (+)-dihydroquercetin (taxifolin).^[10]

Protocol: Sodium Borohydride Reduction of (+)-Dihydroquercetin

- Dissolution: Dissolve (+)-dihydroquercetin in methanol or a mixture of methanol and water.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH_4) portion-wise while stirring. An excess of NaBH_4 is used to ensure complete reduction.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours in the dark at room temperature.[\[10\]](#)
- Quenching and Neutralization: Carefully quench the reaction by the slow addition of dilute acetic acid until effervescence ceases. Neutralize the solution to approximately pH 7.[\[10\]](#)
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).[\[10\]](#)

Protocol: HPLC Purification of **(+)-Leucocyanidin**

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
- Gradient: A linear gradient from 5-10% B to 30-40% B over 30-40 minutes can be optimized.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 280 nm.
- Fraction Collection: Collect the fractions corresponding to the desired **(+)-Leucocyanidin** peak.[\[4\]](#)

The antioxidant potential of **(+)-Leucocyanidin** can be evaluated using various in vitro assays. While specific IC_{50} values for **(+)-Leucocyanidin** are not widely reported in the literature, the

following standard protocols can be used for its determination.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

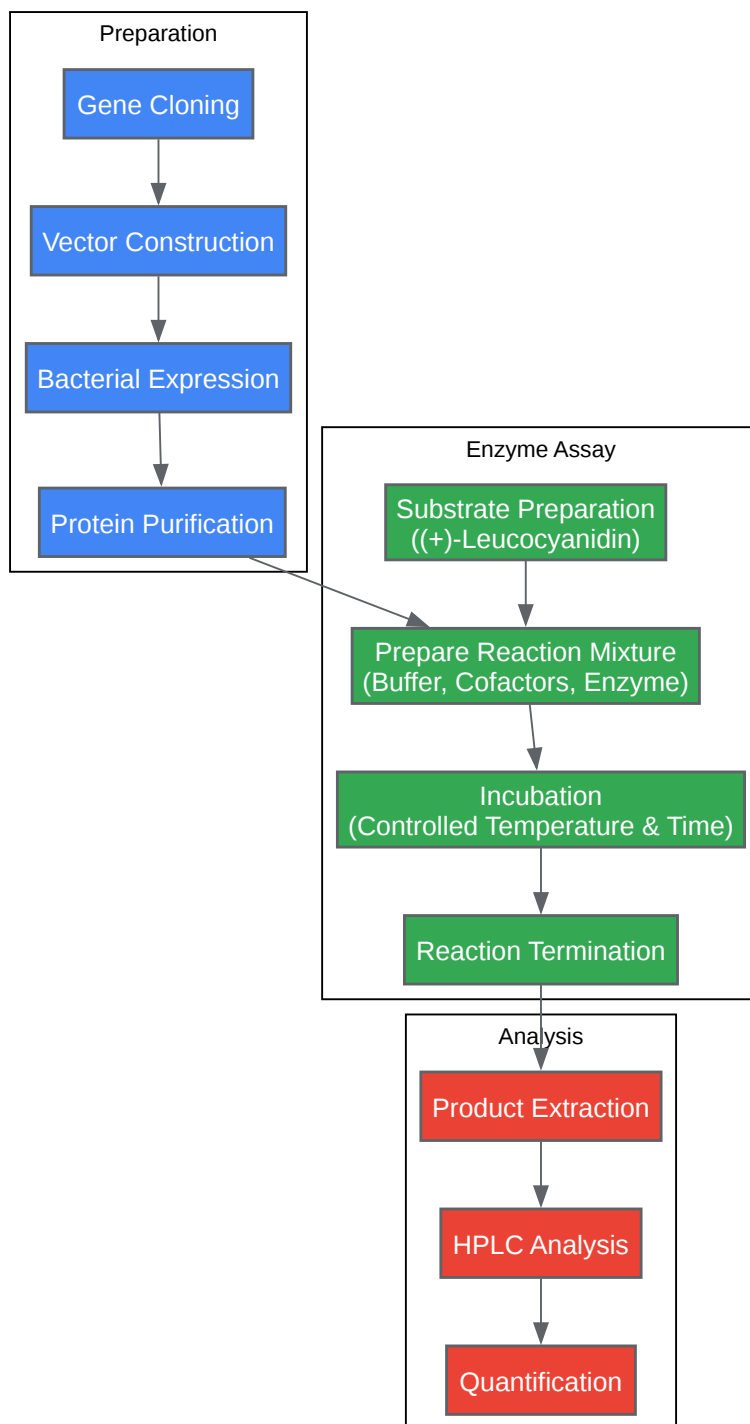
- Reagent Preparation:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
 - Prepare a series of dilutions of **(+)-Leucocyanidin** in methanol.[\[1\]](#)
- Reaction Setup: In a 96-well microplate, add a fixed volume of the DPPH solution to different volumes of the **(+)-Leucocyanidin** solutions. Include a control with only DPPH solution and solvent.[\[10\]](#)
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[10\]](#)
- Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer.[\[10\]](#)
- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value is determined from a plot of inhibition percentage against concentration.[\[10\]](#)

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

- Reagent Preparation:
 - Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate solution in the dark for 12-16 hours.
 - Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[\[1\]](#)
- Reaction Setup: Add 20 µL of various concentrations of **(+)-Leucocyanidin** or a standard (e.g., Trolox) to a 96-well plate, followed by 180 µL of the diluted ABTS•+ working solution.[\[1\]](#)
- Incubation: Incubate the plate at room temperature in the dark for 6 minutes.[\[1\]](#)

- Measurement: Measure the absorbance at 734 nm.[\[1\]](#)
- Calculation: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[\[1\]](#)

General Workflow for Enzyme Characterization



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Experimental workflow for enzyme characterization.

Protocol: Leucoanthocyanidin Reductase (LAR) Enzyme Assay

- Objective: To determine the enzymatic activity of LAR in converting **(+)-leucocyanidin** to (+)-catechin.[\[6\]](#)
- Methodology:
 - Substrate Preparation: Use 3,4-cis-leucocyanidin as the substrate.
 - Reaction Mixture: A typical assay mixture (200 μ L) contains 100 mM Tris-HCl (pH 7.5), 1 mM NADPH, 0.1 mM 3,4-cis-leucocyanidin, and a specified amount of purified recombinant LAR protein.[\[6\]](#)
 - Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
 - Reaction Termination: Stop the reaction by adding ethyl acetate.
 - Product Analysis: Extract the reaction products and analyze by HPLC to quantify the formation of (+)-catechin.[\[6\]](#)

Protocol: Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) Assay

- Objective: To measure the conversion of **(+)-Leucocyanidin** to cyanidin.[\[7\]](#)
- Methodology:
 - Reaction Mixture Preparation: Prepare a mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified recombinant ANS enzyme.[\[7\]](#)
 - Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin.
 - Incubation: Incubate at an optimal temperature (e.g., 30°C) for a defined period.[\[7\]](#)
 - Reaction Termination and Extraction: Stop the reaction with an acid (e.g., HCl) and extract the colored cyanidin product into an organic solvent like ethyl acetate or isoamyl alcohol.

[11]

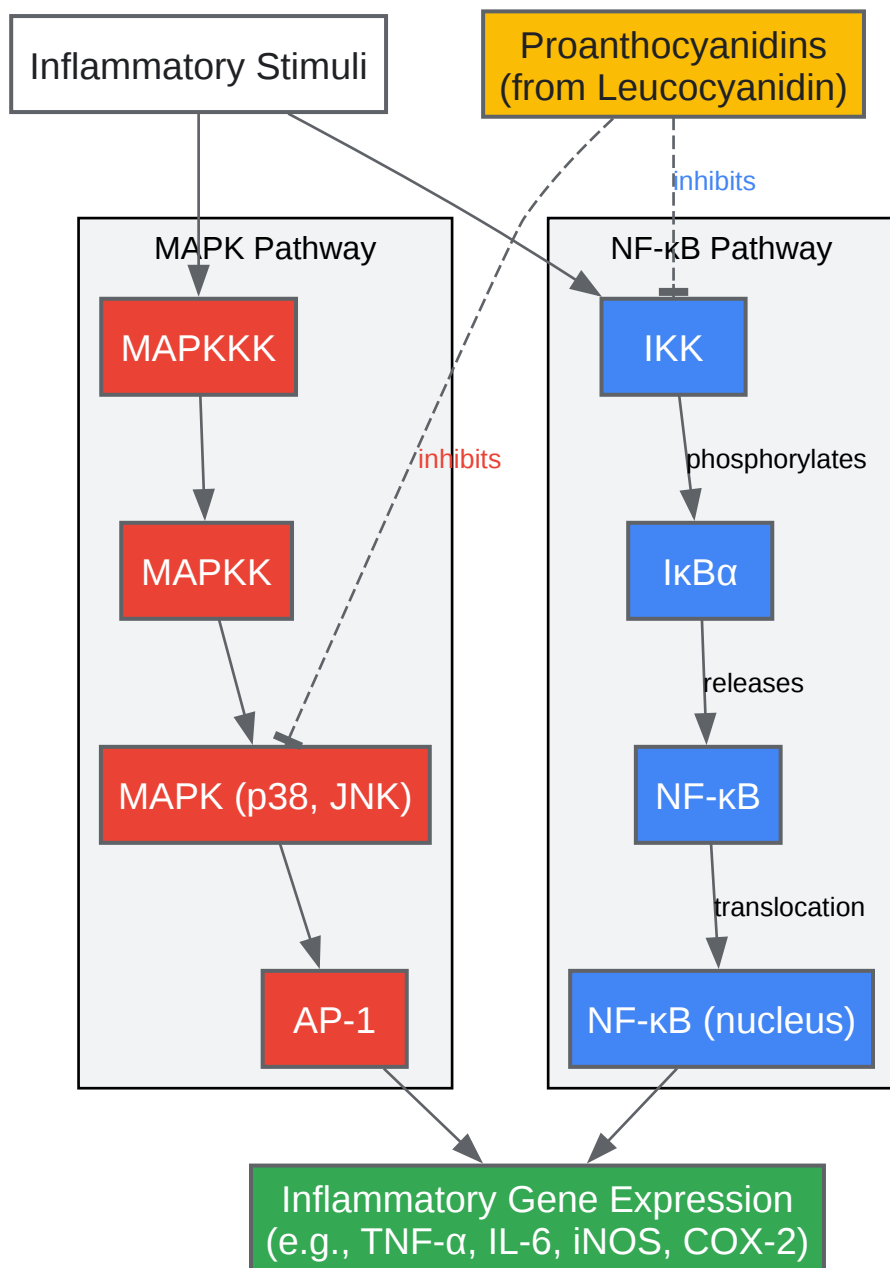
- Quantification: Measure the absorbance of the organic layer at the λ_{max} for cyanidin (around 520-540 nm). Confirm product identity with HPLC.[7]

Biological Activities and Signaling Pathways

While **(+)-Leucocyanidin** itself is a key biosynthetic intermediate, its biological activities are often attributed to its derivatives, the proanthocyanidins. These compounds are known for their antioxidant, anti-inflammatory, and cardioprotective effects.[12]

Anti-inflammatory Activity: Proanthocyanidins derived from leucocyanidin have been shown to modulate key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.[10] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.[12]

Proanthocyanidin-mediated Inhibition of Inflammatory Pathways



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Proanthocyanidin-mediated inhibition of inflammatory pathways.

Conclusion

(+)-Leucocyanidin stands as a molecule of significant interest for researchers in plant science, natural product chemistry, and drug development. Its central role in the biosynthesis of proanthocyanidins and anthocyanins makes it a key target for understanding and manipulating these important metabolic pathways. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, and biological evaluation of **(+)-Leucocyanidin** and its derivatives. Further research into the specific biological activities of **(+)-Leucocyanidin** itself, distinct from its polymeric products, may unveil novel therapeutic potentials.

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